2-Chloro-5-(oxolan-3-yl)-1,3-thiazole
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Overview
Description
2-Chloro-5-(oxolan-3-yl)-1,3-thiazole is a heterocyclic compound that contains both a thiazole ring and a tetrahydrofuran ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazole derivatives, including 2-Chloro-5-(oxolan-3-yl)-1,3-thiazole, can be achieved through various methods. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . Another method involves the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiourea and substituted benzaldehydes in the presence of a catalyst .
Industrial Production Methods
Industrial production of thiazole derivatives often involves optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions are crucial in large-scale production. Green synthesis approaches, such as using ZnO nanoparticles as catalysts, have also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(oxolan-3-yl)-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Electrophilic and Nucleophilic Reactions: The thiazole ring can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of thiazole derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the thiazole ring.
Scientific Research Applications
2-Chloro-5-(oxolan-3-yl)-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(oxolan-3-yl)-1,3-thiazole involves its interaction with various molecular targets and pathways. Thiazole derivatives can bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . They can also modulate the activity of enzymes involved in metabolism and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
2-Chloro-5-(oxolan-3-yl)-1,3-thiazole is unique due to the presence of both a chloro group and a tetrahydrofuran ring, which can influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in other thiazole derivatives, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-chloro-5-(oxolan-3-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNOS/c8-7-9-3-6(11-7)5-1-2-10-4-5/h3,5H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDWUFCIPUVBOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=CN=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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